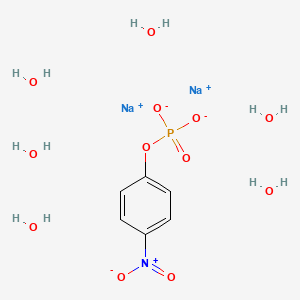
D-Fructose, 4-O-beta-D-galactopyranosyl-
Übersicht
Beschreibung
It does not occur naturally but can be found in heat-treated milk . Lactulose is widely used in the food industry and medicine due to its unique properties and benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lactulose is synthesized from lactose through an isomerization process. The reaction involves the conversion of lactose to lactulose using alkaline catalysts such as sodium hydroxide or calcium hydroxide . The reaction is typically carried out at elevated temperatures ranging from 40°C to 100°C . The reaction conditions, including pH and temperature, are carefully controlled to optimize the yield and purity of lactulose.
Industrial Production Methods
In industrial settings, lactulose is produced by the alkaline isomerization of lactose in the presence of water. The process involves dissolving lactose in water, adding an alkaline catalyst, and heating the mixture to the desired temperature . The reaction mixture is then neutralized, and lactulose is purified through crystallization or chromatography techniques . The final product is a high-purity lactulose concentrate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lactulose undergoes several types of chemical reactions, including:
Reduction: Lactulose can be reduced to form lactitol using reducing agents like sodium borohydride.
Substitution: Lactulose can undergo substitution reactions to form various derivatives, such as lactulose esters.
Common Reagents and Conditions
Oxidation: Bromine, hydrogen peroxide; mild acidic or neutral conditions.
Reduction: Sodium borohydride; alkaline conditions.
Substitution: Various alcohols or acids; acidic or basic conditions depending on the desired product.
Major Products Formed
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Substitution: Lactulose esters.
Wissenschaftliche Forschungsanwendungen
Lactulose has a wide range of scientific research applications, including:
Wirkmechanismus
Lactulose exerts its effects through several mechanisms:
Osmotic Laxative: In the colon, lactulose is fermented by gut bacteria to produce organic acids such as short-chain fatty acids and lactic acid.
Prebiotic Effect: Lactulose selectively promotes the growth of beneficial gut bacteria, such as Lactobacilli and Bifidobacteria, which outcompete harmful bacteria.
Vergleich Mit ähnlichen Verbindungen
Lactulose can be compared with other similar disaccharides, such as:
Lactose: Lactose is a naturally occurring disaccharide composed of galactose and glucose.
Lactitol: Lactitol is a sugar alcohol derived from lactulose through reduction.
Lactobionic Acid: Lactobionic acid is an oxidation product of lactulose.
Lactulose is unique due to its dual role as a prebiotic and osmotic laxative, making it valuable in both medical and food applications .
Eigenschaften
IUPAC Name |
(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRQPBOOFTZGQ-VZXVHDRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4618-18-2 | |
| Record name | Lactulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4618-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LACTULOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7D5QH5AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7822916.png)



![[(1S)-1-carboxy-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B7822952.png)





![sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate](/img/structure/B7822985.png)

